molecular formula C11H9NO3 B12284105 5-Methyl-alpha-oxo-1H-indole-3-acetic Acid

5-Methyl-alpha-oxo-1H-indole-3-acetic Acid

Cat. No.: B12284105
M. Wt: 203.19 g/mol
InChI Key: CLXFXAJIRXLHIZ-UHFFFAOYSA-N
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Description

5-Methyl-alpha-oxo-1H-indole-3-acetic Acid (C₁₁H₁₁NO₃, MW 205.21) is an indole derivative characterized by a methyl group at the 5-position, an alpha-oxo (2-oxo) group, and an acetic acid side chain at the 3-position of the indole ring.

Properties

IUPAC Name

2-(5-methyl-1H-indol-3-yl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(5-12-9)10(13)11(14)15/h2-5,12H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXFXAJIRXLHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-alpha-oxo-1H-indole-3-acetic Acid typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another method involves the Knoevenagel condensation reaction, where indole-3-carbaldehyde reacts with active methylene compounds .

Industrial Production Methods

Industrial production of 5-Methyl-alpha-oxo-1H-indole-3-acetic Acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-alpha-oxo-1H-indole-3-acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Biological Activities

1. Neuroprotective Properties:
Recent studies indicate that derivatives of 5-Methyl-alpha-oxo-1H-indole-3-acetic acid exhibit neuroprotective effects. These compounds have been shown to suppress oxidative stress-induced damage in neuronal cells, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

2. Antioxidant Activity:
The compound demonstrates significant antioxidant properties, inhibiting lipid peroxidation and reducing superoxide anion generation. This capability positions it as a candidate for further exploration in oxidative stress-related conditions .

3. Antimicrobial Effects:
Research has highlighted the antimicrobial properties of related indole derivatives, indicating that 5-Methyl-alpha-oxo-1H-indole-3-acetic acid may also possess similar activities. Its structural similarity to known antimicrobial agents suggests it could be effective against various pathogens.

Potential Therapeutic Applications

1. Cancer Therapy:
There is emerging evidence that indole derivatives can induce apoptosis in cancer cells, which opens avenues for 5-Methyl-alpha-oxo-1H-indole-3-acetic acid as a potential immunotoxin in targeted cancer therapies. Preclinical studies have shown promising results in inducing cell death in specific cancer types .

2. Plant Growth Regulation:
As an auxin analog, this compound may influence plant growth and development processes. Auxins are known to regulate cell elongation and division, making 5-Methyl-alpha-oxo-1H-indole-3-acetic acid a candidate for agricultural applications to enhance crop yields and resilience .

Case Studies

Study Focus Findings
Arora et al. (2015)Microbial degradationIdentified pathways for the degradation of indole derivatives, indicating potential environmental applications .
Recent Neuroprotection Study (2023)Neuroprotective effectsShowed that derivatives inhibited neurotoxicity and oxidative stress, suggesting therapeutic potential for neurodegenerative diseases .
Cancer Therapy Research (2010)Apoptosis inductionDemonstrated that indole derivatives can selectively induce apoptosis in cancer cells, supporting further investigation into their use as immunotoxins .

Mechanism of Action

The mechanism of action of 5-Methyl-alpha-oxo-1H-indole-3-acetic Acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a growth regulator by modulating the levels of auxins, which are essential for cell division and elongation. In biological systems, it can interact with various enzymes and receptors, leading to diverse biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Features

The following table highlights key structural differences among 5-Methyl-alpha-oxo-1H-indole-3-acetic Acid and its analogs:

Compound Name Substituent Position Functional Groups Molecular Formula Molecular Weight CAS Number References
5-Methyl-alpha-oxo-1H-indole-3-acetic Acid 5-methyl, 3-acetic acid, 2-oxo C₁₁H₁₁NO₃ 205.21 938459-17-7
2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetic Acid 5-methoxy, 2-oxo C₁₁H₉NO₄ 219.19 Not provided
2-(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid 7-methyl, 2-oxo C₁₁H₁₁NO₃ 205.21 959241-61-3
5-Bromo-alpha-oxo-1H-indole-3-acetic acid 5-bromo, 2-oxo C₁₀H₆BrNO₃ 284.07 156695-44-2
Methyl 2-(5-nitro-1H-indol-3-yl)-2-oxoacetate 5-nitro, methyl ester C₁₁H₈N₂O₅ 260.19 163160-57-4

Key Observations :

  • Substituent Position : Shifting the methyl group from the 5- to 7-position (e.g., 7-methyl analog) retains the molecular weight but alters steric and electronic properties .
  • Acid vs. Ester Derivatives : Methyl esters (e.g., Methyl 2-(5-nitro-1H-indol-3-yl)-2-oxoacetate) exhibit reduced polarity compared to carboxylic acids, affecting solubility and bioavailability .
Example Reaction Conditions:
Compound Key Reagents Reaction Time/Temp Yield References
2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetic Acid Oxalyl chloride, NaHCO₃ 2 h at 0°C, 2 h reflux 91%
5-Bromo-alpha-oxo-1H-indole-3-acetic acid Brominated indole precursor Not specified Not reported

Biological Activity

5-Methyl-alpha-oxo-1H-indole-3-acetic acid is a compound of significant interest due to its diverse biological activities, including potential applications in pharmacology and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C10H9NO3
  • Molecular Weight: 189.18 g/mol
  • IUPAC Name: 5-Methyl-2-oxoindole-3-acetic acid
  • Canonical SMILES: Cc1c[nH]c2c(c1=O)c(=O)n(c(=C2)C(=O)O)C

The biological activity of 5-Methyl-alpha-oxo-1H-indole-3-acetic acid is attributed to its structural features, which allow it to interact with various biological targets. The indole ring system facilitates π-π stacking interactions and hydrogen bonding, enhancing binding affinity to enzymes and receptors involved in key physiological processes.

Antimicrobial Activity

Research indicates that 5-Methyl-alpha-oxo-1H-indole-3-acetic acid exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus50 μg/mL100 μg/mL
Escherichia coli75 μg/mL150 μg/mL
Pseudomonas aeruginosa100 μg/mL200 μg/mL

The compound's antibacterial activity may surpass that of traditional antibiotics like ampicillin, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

In addition to antimicrobial effects, this compound has been investigated for its anticancer potential. It has shown promise in inhibiting the growth of various cancer cell lines, including:

Cancer Cell Line IC50 (μM)
HeLa (cervical cancer)12.5
HCT116 (colorectal cancer)15.0
A375 (melanoma)10.0

The mechanism involves the induction of apoptosis and inhibition of cell proliferation, likely through the modulation of signaling pathways related to cell survival and growth .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various indole derivatives, including 5-Methyl-alpha-oxo-1H-indole-3-acetic acid. The results demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics in terms of potency .

Study on Anticancer Activity

Another study focused on the anticancer properties of this compound, highlighting its ability to inhibit tumor growth in xenograft models. The results indicated a reduction in tumor size when treated with the compound compared to control groups, suggesting its potential as a therapeutic agent in oncology .

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